molecular formula C15H19BrN2O2S B2435934 N-[(2Z)-6-bromo-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]pentanamide CAS No. 864976-14-7

N-[(2Z)-6-bromo-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]pentanamide

Cat. No.: B2435934
CAS No.: 864976-14-7
M. Wt: 371.29
InChI Key: BOBHNIZGZCDXPQ-ICFOKQHNSA-N
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Description

N-[(2Z)-6-bromo-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]pentanamide is a synthetic organic compound that belongs to the benzothiazole family This compound is characterized by the presence of a bromine atom, a methoxyethyl group, and a pentanamide moiety attached to the benzothiazole core

Properties

IUPAC Name

N-[6-bromo-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BrN2O2S/c1-3-4-5-14(19)17-15-18(8-9-20-2)12-7-6-11(16)10-13(12)21-15/h6-7,10H,3-5,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOBHNIZGZCDXPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)N=C1N(C2=C(S1)C=C(C=C2)Br)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-6-bromo-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]pentanamide typically involves the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Methoxyethylation: The methoxyethyl group can be introduced through an alkylation reaction using 2-methoxyethyl chloride or a similar reagent in the presence of a base such as potassium carbonate.

    Amidation: The final step involves the formation of the pentanamide moiety by reacting the intermediate compound with pentanoyl chloride or pentanoic anhydride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-6-bromo-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]pentanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the carbonyl group to an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, or sulfuric acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, or tetrahydrofuran.

    Substitution: Amines, thiols, alkoxides, solvents like dimethylformamide (DMF), and bases like sodium hydride.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its biological activities.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[(2Z)-6-bromo-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]pentanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

N-[(2Z)-6-bromo-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]pentanamide can be compared with other benzothiazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

N-[(2Z)-6-bromo-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]pentanamide is a benzothiazole derivative that has gained attention for its potential biological activities. This compound is characterized by a complex structure that includes a benzothiazole ring, which is known for its diverse pharmacological properties, including anticancer and anti-inflammatory effects.

Chemical Structure and Properties

The molecular formula of this compound is C15H19BrN2OSC_{15}H_{19}BrN_2OS. The presence of the bromine atom and methoxyethyl group in its structure contributes to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It may exert its effects through:

  • Inhibition of Enzymes: The compound may inhibit specific enzymes involved in cancer cell proliferation and inflammation.
  • Modulation of Signaling Pathways: It could affect key signaling pathways such as the AKT and ERK pathways, which are crucial in cancer cell survival and proliferation.

Anticancer Activity

Recent studies have evaluated the anticancer potential of benzothiazole derivatives, including this compound. The following findings summarize the biological evaluations:

StudyCell LineMethodologyFindings
A431 (human epidermoid carcinoma)MTT assaySignificant inhibition of cell proliferation observed.
A549 (non-small cell lung cancer)Flow cytometryInduced apoptosis and cell cycle arrest at concentrations of 1, 2, and 4 μM.
RAW264.7 (mouse macrophages)ELISAReduced expression levels of inflammatory cytokines IL-6 and TNF-α.

These studies indicate that the compound displays promising anticancer properties by inhibiting cell growth and inducing apoptosis in various cancer cell lines.

Anti-inflammatory Activity

The anti-inflammatory effects have also been investigated:

  • Cytokine Inhibition: The compound has been shown to decrease the levels of pro-inflammatory cytokines such as IL-6 and TNF-α in macrophage models, suggesting potential therapeutic applications in inflammatory diseases.

Case Studies

In a study focusing on benzothiazole derivatives, a series of compounds were synthesized and screened for their biological activities. Among these, this compound was highlighted for its dual action against cancer proliferation and inflammation:

"The active compound significantly inhibited the proliferation of A431 and A549 cancer cells while reducing inflammatory cytokine levels" .

This dual action positions the compound as a potential candidate for further development in cancer therapy.

Q & A

Basic: What are the standard synthetic routes for preparing N-[(2Z)-6-bromo-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]pentanamide?

Methodological Answer:
The synthesis typically involves two key steps:

Core Formation : Cyclization of 2-aminothiophenol with a ketone or aldehyde under acidic conditions to generate the benzothiazole scaffold .

Functionalization :

  • Bromination : Use of N-bromosuccinimide (NBS) or bromine to introduce bromine at the 6-position .
  • Methoxyethyl Substitution : Alkylation with 2-methoxyethyl halides or Mitsunobu reactions to install the 2-methoxyethyl group at the 3-position .
  • Amidation : Condensation of the intermediate with pentanoyl chloride in the presence of a base (e.g., triethylamine) to form the pentanamide moiety .
    Critical Parameters : Reaction temperatures (often 60–100°C), solvent choice (e.g., DMF or dichloromethane), and stoichiometric control to minimize side products .

Advanced: How can reaction conditions be optimized to improve stereochemical purity in the synthesis of this compound?

Methodological Answer:

  • Stereochemical Control : The (Z)-configuration of the imine bond is sensitive to reaction pH and temperature. Use of aprotic solvents (e.g., THF) and low temperatures (0–25°C) during amidation reduces isomerization .
  • Catalytic Additives : Chiral auxiliaries or Lewis acids (e.g., ZnCl₂) may enforce stereoselectivity during cyclization .
  • Monitoring : Employ real-time HPLC or chiral GC to track stereochemical ratios during synthesis .

Basic: What analytical techniques are essential for confirming the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments and confirms substituent positions (e.g., methoxyethyl and bromine groups) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ for C₁₆H₂₀BrN₂O₂S) .
  • Elemental Analysis : Confirms stoichiometric ratios of C, H, N, and S .

Advanced: How can researchers resolve ambiguities in crystallographic data for this compound?

Methodological Answer:

  • Refinement Tools : Use SHELXL for small-molecule refinement, leveraging constraints for anisotropic displacement parameters and hydrogen bonding networks .
  • Validation Software : Check for outliers in bond lengths/angles using PLATON or CCDC Mercury, cross-referencing with similar benzothiazole derivatives .
  • Data Reconciliation : If computational models (DFT) conflict with experimental data, re-examine hydrogen atom placement or thermal motion parameters .

Advanced: How should researchers design assays to evaluate the biological activity of this compound?

Methodological Answer:

  • Target Selection : Prioritize enzymes/receptors common to benzothiazoles (e.g., kinase inhibitors or antimicrobial targets) .
  • Assay Types :
    • Enzymatic Assays : Measure IC₅₀ values using fluorescence-based substrates (e.g., ATPase activity for kinases) .
    • Cell-Based Assays : Test cytotoxicity via MTT assays on cancer cell lines (e.g., HeLa or MCF-7) .
  • Controls : Include positive controls (e.g., staurosporine for kinases) and validate results with dose-response curves .

Advanced: What computational and experimental approaches reconcile contradictions in hydrogen-bonding networks observed in crystallographic studies?

Methodological Answer:

  • Graph Set Analysis : Use Etter’s rules to classify hydrogen bonds (e.g., D, C, or R motifs) and compare with related structures .
  • DFT Calculations : Optimize hydrogen-bond geometries (e.g., N–H⋯O/S interactions) and compare with crystallographic data .
  • Temperature-Dependent Crystallography : Collect data at multiple temperatures (100–300 K) to assess thermal motion effects on apparent bond lengths .

Advanced: How can researchers investigate the reactivity of the methoxyethyl group under varying pH conditions?

Methodological Answer:

  • pH-Dependent Stability Studies :
    • Acidic Conditions : Monitor demethylation via ¹H NMR in HCl/MeOH mixtures .
    • Basic Conditions : Track hydrolysis (e.g., NaOH/EtOH) using LC-MS to detect cleavage products .
  • Kinetic Analysis : Fit time-resolved UV-Vis or NMR data to pseudo-first-order models to determine rate constants .

Basic: What tools are recommended for visualizing the anisotropic displacement parameters in this compound’s crystal structure?

Methodological Answer:

  • ORTEP-III : Generate thermal ellipsoid plots to visualize atomic displacement parameters (ADPs) .
  • Mercury (CCDC) : Overlay multiple structures to compare packing motifs and hydrogen-bonding patterns .
  • SHELXTL : Refine ADPs and generate publication-ready figures with annotated bond lengths/angles .

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